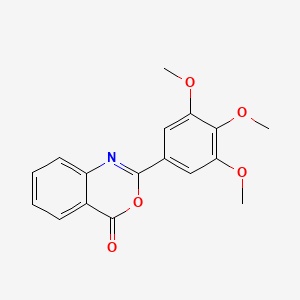

2-(3,4,5-Trimethoxyphenyl)-4h-3,1-benzoxazin-4-one

Description

Properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-20-13-8-10(9-14(21-2)15(13)22-3)16-18-12-7-5-4-6-11(12)17(19)23-16/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQZIMHWABGZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961151 | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40728-74-3 | |

| Record name | NSC159070 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4,5-TRIMETHOXYPHENYL)-4H-3,1-BENZOXAZIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-4h-3,1-benzoxazin-4-one typically involves the condensation of 3,4,5-trimethoxyaniline with an appropriate benzoyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-4h-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoxazinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that benzoxazinones exhibit significant anticancer properties. Studies have shown that derivatives of benzoxazinones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound 2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one has been investigated for its potential to target specific pathways involved in tumor growth and metastasis.

Antioxidant Properties

The compound's structure allows it to act as an antioxidant. Antioxidants are crucial in preventing oxidative stress-related diseases. Preliminary studies suggest that this compound can scavenge free radicals effectively, which may contribute to its protective effects against cellular damage.

Materials Science Applications

Polymer Chemistry

In materials science, benzoxazinones are being explored as additives in polymer formulations. The incorporation of 2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that such modifications can lead to improved performance in high-temperature applications.

Nanocomposites

The compound is also being studied for its role in the development of nanocomposites. Its ability to interact with nanoparticles can lead to enhanced dispersion and stability within composite materials. This application is particularly relevant in creating advanced materials for electronics and aerospace industries.

Environmental Applications

Pesticide Development

The structural characteristics of benzoxazinones make them suitable candidates for developing new pesticides. Research has shown that compounds similar to 2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one exhibit herbicidal and insecticidal activities. This application could lead to more effective and environmentally friendly pest control solutions.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various benzoxazinone derivatives, including 2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one. The findings demonstrated a significant reduction in cell viability in breast cancer cell lines when treated with this compound.

Case Study 2: Polymer Enhancement

In a collaborative study between universities focused on polymer science, researchers incorporated 2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one into polycarbonate matrices. The results indicated an increase in thermal resistance and mechanical strength compared to control samples without the additive.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-4h-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 (Extracellular Signal Regulated Kinase 2) . These interactions contribute to its cytotoxic effects and potential therapeutic applications.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and material properties of benzoxazinones are heavily influenced by substituents. Key comparisons include:

Electron-Donating vs. Electron-Withdrawing Groups

- 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one (): The nitro group (-NO₂) is strongly electron-withdrawing, leading to reduced electron density in the benzoxazinone core. This compound exhibits a high melting point (202–204°C) and was synthesized in 86% yield using a one-pot method with cyanuric chloride/DMF . Applications: Likely suited for high-temperature processes due to thermal stability.

- 2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4-one (): The chloro group (-Cl) is moderately electron-withdrawing. A derivative with a methoxy group at the 6-position (2-(4-chlorophenyl)-6-methoxy-) showed a molecular weight of 287.7 g/mol and a LogP of 3.52, indicating moderate hydrophobicity . Applications: Potential use in polymer additives due to stability.

2-(3,4,5-Trimethoxyphenyl)-4H-3,1-benzoxazin-4-one (Inferred):

- The three methoxy groups (-OCH₃) are electron-donating, increasing solubility in polar solvents and possibly enhancing bioavailability. Expected to have a lower melting point compared to nitro derivatives.

Heterocyclic Substituents

- This compound is commercially available (95% purity) and used in specialty chemical applications .

- 2-(4-Dimethylaminophenyl)-4H-3,1-benzoxazin-4-one (): The dimethylamino group (-N(CH₃)₂) is strongly electron-donating, enhancing fluorescence properties. This derivative (molecular weight 266.3 g/mol) is cited in studies on enzyme inhibition and material science .

Material Science

- UV Absorption and Thermal Stability (): Biphenylene-linked benzoxazinones (e.g., 2,2'-(1,4-phenylene)bis-4H-3,1-benzoxazin-4-one) are used in OLEDs and as UV stabilizers in polymers. The trimethoxyphenyl derivative may exhibit similar broadband UV absorption due to extended conjugation .

-

- Derivatives with methoxy and methyl groups (e.g., 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one) enhance flame resistance in textiles. The trimethoxyphenyl variant could offer improved performance due to higher oxygen content.

Biological Activity

2-(3,4,5-Trimethoxyphenyl)-4H-3,1-benzoxazin-4-one (CAS Number: 40728-74-3) is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one is with a molecular weight of approximately 313.3047 g/mol. The structure features a benzoxazine ring fused with a trimethoxyphenyl group, which is crucial for its biological activity.

Antiproliferative Activity

Research has demonstrated that derivatives containing the 3,4,5-trimethoxyphenyl fragment exhibit potent antiproliferative activity . A notable study indicated that compounds similar to 2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one can inhibit cell proliferation by targeting microtubule dynamics. Specifically, one derivative showed an IC50 value of 0.45 μM against MGC-803 cells by inducing G2/M phase arrest and apoptosis through mitochondrial membrane potential changes and tubulin polymerization inhibition .

The mechanism underlying the antiproliferative effects involves binding to the colchicine site on tubulin. This interaction disrupts microtubule formation and leads to cell cycle arrest and apoptosis. A study reported that the compound's ability to alter mitochondrial membrane potential was also significant in triggering apoptotic pathways .

Cytotoxicity Studies

In vitro studies have been conducted on various cancer cell lines, including HepG2 (hepatocellular carcinoma). Compounds derived from the benzoxazinone structure showed cytotoxicity with IC50 values ranging from 1.38 μM to 3.21 μM , indicating strong potential as anticancer agents . The apoptotic effects were further confirmed through flow cytometry analysis.

Study 1: Antiproliferative Effects on MGC-803 Cells

A recent study synthesized several benzoxazinone derivatives and evaluated their antiproliferative effects on MGC-803 cells. The compound with the highest potency exhibited an IC50 value of 0.45 μM and was found to induce apoptosis via mitochondrial pathways .

Study 2: HepG2 Cell Line Analysis

Another investigation focused on HepG2 cells treated with various compounds derived from 2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one. The most effective compound increased early and late apoptosis rates significantly compared to controls, demonstrating its potential as a chemotherapeutic agent .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key methods for synthesizing 2-(3,4,5-Trimethoxyphenyl)-4H-3,1-benzoxazin-4-one in academic research?

- Answer: The compound is synthesized via mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) as mediators. This solvent-free approach minimizes waste and improves reaction efficiency. Alternative routes include triazine-mediated cyclization of substituted benzoyl precursors under reflux in aprotic solvents like acetonitrile. Yields typically range from 65% to 85%, depending on substituent reactivity .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Answer:

- Single-crystal X-ray diffraction resolves structural ambiguities by determining bond angles, torsion angles, and crystal packing .

- Spectroscopic methods :

- ¹H/¹³C NMR to verify substitution patterns and trimethoxyphenyl integration.

- FT-IR for carbonyl (C=O) and benzoxazinone ring vibration analysis.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer:

- Use personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of fine particulates.

- Follow GHS guidelines for acute toxicity (Category 4) and environmental hazards. Dispose of waste via incineration or approved chemical waste streams .

Advanced Research Questions

Q. How can researchers optimize the mechanochemical synthesis of this compound to improve yield and scalability?

- Answer:

- Parameter optimization : Adjust molar ratios (TCT:precursor = 1:1.2), grinding time (30–60 minutes), and catalyst loading (10 mol% PPh₃).

- Scalability : Use planetary ball mills with stainless-steel jars for larger batches. Monitor reaction progress via in-situ Raman spectroscopy to avoid overgrinding .

Q. What strategies are recommended to resolve contradictions between spectral data and crystallographic results for structural confirmation?

- Answer:

- Perform cross-validation using complementary techniques (e.g., NMR vs. X-ray).

- Apply DFT calculations to predict NMR chemical shifts and compare with experimental data.

- Use synchrotron radiation for high-resolution crystallography to detect minor conformers .

Q. What computational modeling approaches are suitable for predicting the reactivity and electronic properties of this benzoxazinone derivative?

- Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Study interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- Molecular dynamics (MD) simulations : Analyze stability in aqueous or lipid bilayer environments .

Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of analogs of this compound in biological systems?

- Answer:

- Synthetic modifications : Introduce substituents at the 3,4,5-trimethoxyphenyl group or benzoxazinone core.

- In vitro assays : Test inhibition of tubulin polymerization (anticancer activity) or kinase enzymes.

- Pharmacokinetic profiling : Measure logP (lipophilicity) and metabolic stability using liver microsomes .

Q. What advanced analytical methods are required to study the degradation pathways and stability under various conditions?

- Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/alkaline conditions.

- LC-MS/MS : Identify degradation products and propose fragmentation pathways.

- Accelerated stability testing : Monitor changes in purity over 6–12 months under ICH guidelines .

Data Contradiction Analysis Example

Scenario : Discrepancy between observed NMR signals and X-ray-derived bond lengths.

Resolution :

Verify crystallographic data for disorder or thermal motion artifacts.

Recalculate NMR shifts using DFT with solvent effects (e.g., PCM model for DMSO-d₆).

Compare experimental vs. theoretical data to identify outliers (e.g., torsional strain in solution vs. solid state) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.